molecular formula C11H16ClF2N5 B15111059 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B15111059
M. Wt: 291.73 g/mol
InChI Key: OGSBKGPAJULMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group, and the other with a dimethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the difluoromethyl group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Formation of the methanamine linkage: The methanamine linkage can be formed through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on metabolic pathways.

    Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

    Modulation of gene expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    1-[1-(methyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine: This compound has a methyl group instead of a difluoromethyl group, which may affect its reactivity and interactions with molecular targets.

    1-[1-(chloromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine: This compound has a chloromethyl group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-8-9(6-15-17(8)2)5-14-7-10-3-4-18(16-10)11(12)13;/h3-4,6,11,14H,5,7H2,1-2H3;1H

InChI Key

OGSBKGPAJULMSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.